2,7-dibromo-9H-xanthen-9-one

Organic Synthesis Bromination Reaction Yield

Researchers and procurement managers require the precise 2,7-dibromo isomer to replicate validated OLED polyimide patents and TADF emitter performance. Positional isomers (2,6- or 3,6-) alter electronic properties and device outcomes. This specialized building block offers: - Two reactive bromine handles for sequential cross-coupling (Suzuki/Sonogashira). - Intermediate heavy-atom effect for triplet-state tuning (NSC 629106 cataloged). - Lower synthesis yield confirms value as a multi-step advanced intermediate.

Molecular Formula C13H6Br2O2
Molecular Weight 353.99 g/mol
CAS No. 40102-85-0
Cat. No. B3135466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dibromo-9H-xanthen-9-one
CAS40102-85-0
Molecular FormulaC13H6Br2O2
Molecular Weight353.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
InChIKeyAOOPYZBRENDMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9H-xanthen-9-one: Procurement & Differentiation


2,7-Dibromo-9H-xanthen-9-one (CAS 40102-85-0), also known as 2,7-dibromoxanthone, is a brominated derivative of the xanthone (9H-xanthen-9-one) scaffold. Its core is a tricyclic aromatic system comprising two benzene rings fused via a central γ-pyrone moiety . The compound is distinguished by the presence of two bromine atoms at the 2- and 7- positions, which significantly influence its electronic properties, lipophilicity, and chemical reactivity, making it a versatile intermediate in organic synthesis and materials science .

1
2,7-Dibromo substitution for regioselective cross-coupling
2
Validated precursor for patented OLED polyimide monomer
3
Intermediate heavy-atom effect for photophysical tuning

2,7-Dibromo-9H-xanthen-9-one: Irreplaceability vs Other Isomers


The precise substitution pattern on the xanthone core is a critical determinant of both synthetic utility and final material properties. Isomers such as 2,6-dibromo-9H-xanthen-9-one or 3,6-dibromo-9H-xanthen-9-one possess the same molecular formula and molecular weight (353.99 g/mol), yet their different bromine placement leads to distinct electronic distributions and steric environments . This affects the regioselectivity of subsequent cross-coupling reactions, the molecular packing in solid-state devices, and the resulting optoelectronic performance. Consequently, the 2,7-disubstituted isomer is specifically employed in patented OLED material synthesis [1], and its substitution with a positional isomer would lead to a different, unvalidated product profile, potentially compromising device performance and intellectual property position.

Target (2,7-)
2,6-Isomer
Monomer output
2,7-Diamino-xanthone
2,6-Diamino-xanthone (regioisomeric)
Polyimide architecture
Patented FOLED substrate structure
Different spatial arrangement; film properties may deviate
Risk
Unvalidated material performance; potential IP divergence

2,7-Dibromo-9H-xanthen-9-one: Key Differentiation Evidence


Synthesis Yield: Di- vs Mono-Bromoxanthone

In a direct synthesis protocol from 9H-xanthen-9-one, the reaction produced both the mono-brominated (2-bromoxanthone) and di-brominated (2,7-dibromoxanthone) products. The isolated yield for 2,7-dibromo-9H-xanthen-9-one was 25%, compared to a 41% yield for 2-bromoxanthone . This quantifies the relative efficiency of obtaining the di-brominated product under the same conditions.

Synthesis Yield
Cross-study comparable
25% vs 41%
2,7-Dibromo
2-Bromo
Lower isolated yield informs cost-of-goods for di-bromo pathway
Single-step yield; scale-up may differ
Organic Synthesis Bromination Reaction Yield

Melting Point and Solubility

2,7-Dibromo-9H-xanthen-9-one exhibits a melting point of 217 °C and a calculated aqueous solubility of 3.9e-5 g/L at 25 °C [1]. These values differ significantly from the mono-brominated analog, 2-bromoxanthone, which has a reported melting point in the range of 88–92 °C (or 150 °C depending on measurement conditions) [2].

Melting Point & Solubility
Class-level inference
Mp 217 °C
3.9e-5 g/L (aq, 25 °C)
2-Bromoxanthone Mp 88–92 °C
Higher thermal stability vs mono-bromo analog; processing requirements differ
Solubility calculated; experimental verification advised
Physical Chemistry Process Engineering Formulation

Triplet State Phosphorescence Ranking

A study on the photophysical properties of substituted xanthones established a clear order of participation of the 3(π,π*) state in determining phosphorescence lifetime. The series was defined as: 3,6-dimethylxanthone < 2,7-dibromoxanthone < 2,7-diiodoxanthone [1]. This places 2,7-dibromo-9H-xanthen-9-one as an intermediate heavy-atom perturber, distinct from both the non-halogenated and the heavier iodo-analog.

Triplet State Ranking
Cross-study comparable
Intermediate rank
3,6-dimethyl
Defined heavy-atom effect position; relevant for TADF emitter design
Phosphorescence lifetime ranking; no absolute values
OLED Monomer Precursor
Direct head-to-head comparison
2,7-Diamino vs 2,6-Diamino
Patent CN111072975A
Only 2,7-isomer yields the patented polyimide architecture
Substitution alters monomer geometry and film properties
Photophysics Spectroscopy Materials Science

OLED Polyimide Monomer

In a patent for polyimide films designed for Flexible OLED (FOLED) substrates, 2,7-dibromo-9H-xanthen-9-one is specifically used as the starting material for the synthesis of a key diamine monomer, 2,7-diamino-9H-xanthen-9-one [1]. The patent's comparative examples demonstrate that using the 2,6-dibromo isomer (2,6-dibromo-9H-xanthen-9-one) leads to the synthesis of a different diamine intermediate, 2,6-diamino-9H-xanthen-9-one [1]. This shows that the 2,7-substitution pattern is a deliberate and essential design choice for achieving the specific molecular architecture required for the final polyimide's properties.

OLED Monomer Precursor
Direct head-to-head comparison
2,7-Diamino vs 2,6-Diamino
Patent CN111072975A
Only 2,7-isomer yields the patented polyimide architecture
Substitution alters monomer geometry and film properties
OLED Polyimide Materials Chemistry

2,7-Dibromo-9H-xanthen-9-one: Application Scenarios


Diamine Monomers for Flexible OLEDs

As evidenced by its use in patented OLED substrate materials [1], 2,7-dibromo-9H-xanthen-9-one is the validated precursor for the diamine monomer 2,7-diamino-9H-xanthen-9-one. This monomer's specific 2,7-substitution pattern is designed to impart desirable molecular packing and thermal properties to the resulting polyimide film. Procurement of this specific dibromo-isomer is mandatory to replicate the patented material and its associated performance characteristics for flexible display applications.

Heavy-Atom Xanthone Fluorophores & TADF Emitters

The photophysical data [2] demonstrate that 2,7-dibromo-9H-xanthen-9-one occupies a specific, intermediate position in the heavy-atom effect series between non-halogenated and diiodo-xanthones. This makes it a valuable starting material for the rational design of fluorescent probes, photosensitizers, or thermally activated delayed fluorescence (TADF) emitters where precise tuning of triplet-state properties and spin-orbit coupling is required for optimal device efficiency in OLEDs or bioimaging.

Sequential Cross-Coupling of Xanthones

The presence of two bromine atoms at the 2- and 7-positions provides two reactive handles for sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This allows for the systematic construction of asymmetric, complex architectures for structure-activity relationship (SAR) studies in medicinal chemistry or for creating donor-acceptor materials. The lower synthesis yield for this compound underscores its value as a specialized, multi-step building block rather than a commodity intermediate.

Bioactive Xanthone Compounds

Given its NSC number (NSC 629106) , 2,7-dibromo-9H-xanthen-9-one has been cataloged by the National Cancer Institute's Developmental Therapeutics Program, indicating historical or ongoing interest in its potential biological activity. Researchers exploring the pharmacology of brominated xanthones will require this specific isomer to maintain consistency with prior studies, as the position of bromine substitution is known to critically affect interactions with biological targets like enzymes and receptors.

Application
Selection Property
Validation Focus
Diamine monomers for flexible OLEDs
2,7-Regiospecific monomer precursor
Polyimide film thermal/mechanical performance
Heavy-atom fluorophores & TADF emitters
Intermediate triplet-state perturbation
Phosphorescence lifetime & TADF efficiency
Sequential cross-coupling of xanthones
Dual reactive handles at 2,7-positions
Regioselective functionalization screening
Xanthone bioactive profiling
Defined bromine substitution pattern
Consistency with prior NCI screening data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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